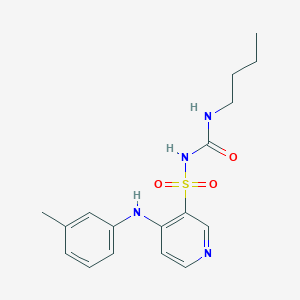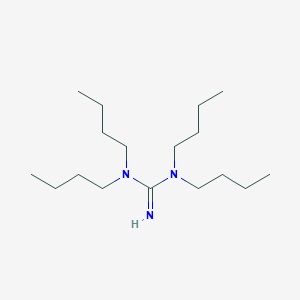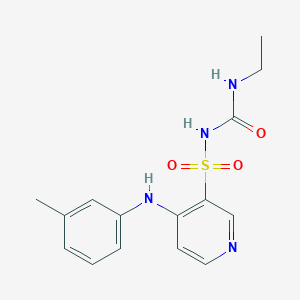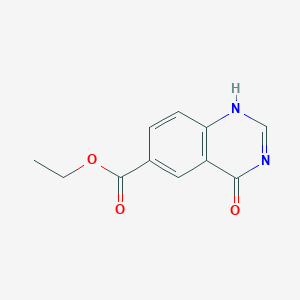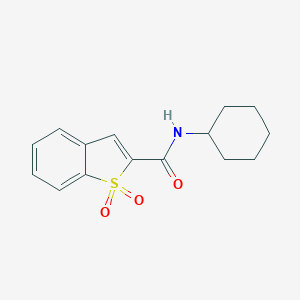
(E)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group, an amino group, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the corresponding carbamate. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but contains a furan ring instead of the amino group.
2-methylprop-2-enoic acid: This compound lacks the carbamate group and has a simpler structure.
2-methyl-2-propanol: This compound is an alcohol derivative with a similar carbon skeleton.
Uniqueness
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is unique due to the presence of both the carbamate and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical processes.
Propiedades
Número CAS |
151292-70-5 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
Clave InChI |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
SMILES isomérico |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC=CC(=O)O |
Sinónimos |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



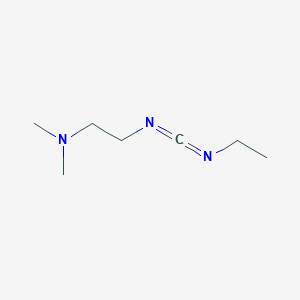
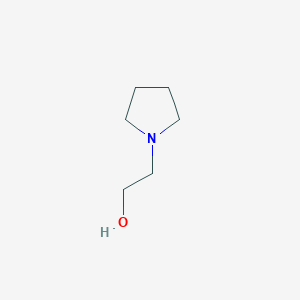
![4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B123675.png)
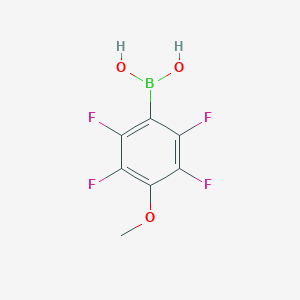
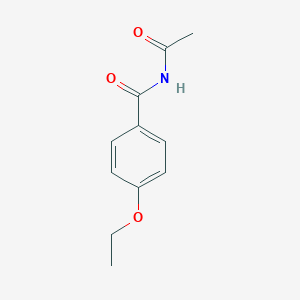
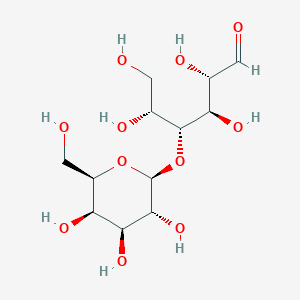
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
